3-(1H-Pyrazol-1-yl)butanoic acid
Description
Significance of the Pyrazole (B372694) and Butanoic Acid Moieties in Bioactive Scaffolds
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. researchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov The presence of the pyrazole moiety can influence a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. nih.gov
Similarly, the butanoic acid moiety plays a crucial role in the biological activity of many compounds. As a short-chain fatty acid, it can enhance a molecule's solubility and its ability to interact with specific enzymes or receptors. Bioactive scaffolds, which are materials designed to promote biological processes like tissue regeneration, often incorporate moieties that can facilitate cellular interaction and promote desired biological responses. nih.govnih.gov
Overview of Pyrazolylbutanoic Acid Derivatives in Medicinal Chemistry Research
The combination of the pyrazole and butanoic acid functionalities in a single molecular entity has given rise to a number of derivatives with promising applications in medicinal chemistry. eurekaselect.com For instance, certain pyrazolylbutanoic acid derivatives have been investigated for their potential as nonpeptidic inhibitors of integrins, which are cell adhesion receptors involved in various physiological and pathological processes. One such derivative, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has shown high affinity and selectivity for the αvβ6 integrin and has been explored as a potential treatment for idiopathic pulmonary fibrosis. researchgate.net
Furthermore, research has been conducted on the synthesis of pyrazole derivatives of medically relevant phenolic acids, highlighting the ongoing effort to create novel compounds with enhanced antioxidative and anti-inflammatory activities. nih.gov The development of pyrazole-5-carboxylate derivatives containing a triazole scaffold has also been explored for their antimicrobial potential. nih.gov
Role of 3-(1H-Pyrazol-1-yl)butanoic Acid as a Core Structure for Chemical Synthesis
The compound this compound serves as a valuable building block in organic synthesis. sigmaaldrich.com Its structure allows for various chemical modifications at different positions, enabling the creation of a diverse library of new compounds. For example, the carboxylic acid group can be converted into esters, amides, or other functional groups, while the pyrazole ring can be further substituted to modulate the compound's electronic and steric properties.
A notable synthetic route to obtain pyrazolylbutanoic acid derivatives involves a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones, catalyzed by copper(II). nih.gov This method provides an efficient pathway to synthesize 5-(pyrazol-4-yl) pentanoic acid and 4-(pyrazol-4-yl) butanoic acid derivatives. nih.gov Other synthetic strategies include the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to form the pyrazole ring, a method first established by Knorr in 1883. nih.gov
Historical Context of Pyrazole-Containing Compounds in Drug Discovery
The history of pyrazole in chemistry dates back to 1883 when Ludwig Knorr first synthesized a pyrazole derivative. globalresearchonline.netwikipedia.org However, it wasn't until 1959 that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. researchgate.netnih.gov This discovery sparked greater interest in the biological activities of pyrazole-containing compounds.
Over the decades, numerous pyrazole derivatives have been developed and have found their way into clinical use. nih.govmdpi.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the analgesic difenamizole. nih.gov The continuous exploration of pyrazole chemistry has led to the development of advanced synthetic methodologies, including multicomponent reactions and green chemistry approaches, to efficiently produce novel pyrazole-based compounds with a wide range of therapeutic applications. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(5-7(10)11)9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHIHGJTUQQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390170 | |
| Record name | 3-(1H-Pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-84-9 | |
| Record name | β-Methyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890092-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1h Pyrazol 1 Yl Butanoic Acid and Its Derivatives
Condensation Reactions in Pyrazolylbutanoic Acid Synthesis
Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water, ammonia, or an alcohol. wikipedia.orglabxchange.org This approach is vital for the formation of peptide bonds and in the biosynthesis of fatty acids. wikipedia.orglabxchange.org In the context of pyrazolylbutanoic acid synthesis, condensation reactions are primarily employed for the formation of the pyrazole (B372694) ring itself. mdpi.com
A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com The specific substitution pattern on the resulting pyrazole ring is dictated by the nature of the substituents on both the dicarbonyl compound and the hydrazine. For instance, the reaction of a β-keto ester with a substituted hydrazine can lead to the formation of a pyrazole with a carboxylic acid ester group, which can then be hydrolyzed to the corresponding butanoic acid.
Another approach utilizes the reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine. This reaction proceeds via a highly regioselective condensation followed by an aza-Michael reaction and subsequent oxidation to yield pyrazole-containing α-amino acids. nih.gov
The versatility of condensation reactions allows for the synthesis of a wide array of pyrazole derivatives by varying the starting materials. mdpi.com For example, the use of α-benzotriazolylenones as starting materials allows for functionalization at the 4-position of the pyrazoline nucleus, providing access to tetrasubstituted pyrazoles. mdpi.com
Functional Group Modifications for Incorporating Butanoic Acid Moieties
The incorporation of a butanoic acid moiety onto a pre-existing pyrazole ring is another key synthetic strategy. This often involves the modification of functional groups already present on the pyrazole core. The unique structural features of pyrazole derivatives, coupled with their ease of modification, make them attractive candidates for the development of new compounds. researchgate.net
One common method is the alkylation of a pyrazole nitrogen with a suitable four-carbon electrophile containing a carboxylic acid or a precursor group, such as an ester or a nitrile. For example, reacting a pyrazole with a 4-halobutanoate ester in the presence of a base can introduce the butanoic acid chain. Subsequent hydrolysis of the ester group then yields the desired 3-(1H-pyrazol-1-yl)butanoic acid.
The reactivity of the pyrazole ring itself can also be exploited. Electrophilic substitution reactions tend to occur at the 4-position of the pyrazole ring. mdpi.com This allows for the introduction of various functional groups that can be further elaborated into a butanoic acid side chain.
Multi-step Synthetic Approaches to Complex Pyrazolylbutanoic Acids
The synthesis of complex pyrazolylbutanoic acids, particularly those with multiple stereocenters and diverse functional groups, often necessitates multi-step synthetic sequences. These approaches provide the flexibility to construct intricate molecular architectures with a high degree of control.
A notable example is the synthesis of 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives through a cascade annulation/ring-opening reaction. nih.govrsc.orgrsc.org This method utilizes a copper(II)-catalyzed aerobic reaction between hydrazones and exocyclic dienones. nih.govrsc.orgrsc.org The reaction proceeds through a [3+2] annulation to form a spiro pyrazoline intermediate, which then undergoes a nucleophilic ring-opening by water to yield the final pyrazolyl pentanoic or butanoic acid derivatives. nih.govrsc.org This process is advantageous due to its use of a cost-effective and environmentally friendly catalyst and oxidant under relatively mild conditions. nih.govrsc.org
Diastereoselective Synthesis Routes for Chiral Pyrazolylbutanoic Acid Analogues
The development of diastereoselective and enantioselective methods for the synthesis of chiral pyrazolylbutanoic acid analogues is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Rhodium-Catalyzed Asymmetric 1,4-Addition Strategies
Rhodium-catalyzed asymmetric 1,4-addition reactions have emerged as a powerful tool for the stereoselective synthesis of chiral butanoic acid derivatives. researchgate.net This strategy often involves the addition of an arylboronic acid to an α,β-unsaturated ester in the presence of a chiral rhodium catalyst, such as one containing the (R)-BINAP ligand. researchgate.netnih.gov This reaction establishes a stereocenter with high enantioselectivity. researchgate.net The catalytic cycle for this transformation is understood to proceed through phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov The development of more active chiral catalysts, such as [Rh(OH)(binap)]2, has further enhanced the utility of this method. nih.gov These asymmetric 1,4-addition reactions are also effective with nitroalkenes, providing access to chiral nitro compounds that are valuable building blocks in drug synthesis. rsc.org
Alkylation and Acylation Methodologies for Stereocontrol in Pyrazolylbutanoic Acid Systems
Friedel-Crafts alkylation and acylation reactions are classic methods for forming carbon-carbon bonds. youtube.com In the context of pyrazolylbutanoic acid synthesis, these reactions can be adapted for stereocontrol. For instance, the acylation of a chiral auxiliary-appended pyrazole with a butanoic acid derivative can introduce the side chain with a degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched pyrazolylbutanoic acid. The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as the electrophile in the aromatic substitution reaction. youtube.com
Synthesis of 3-Aryl(pyrrolidin-1-yl)butanoic Acids
A significant application of these synthetic methodologies is in the preparation of 3-aryl(pyrrolidin-1-yl)butanoic acids. researchgate.net A diastereoselective route has been developed for the synthesis of these compounds, which are of interest for their potential therapeutic applications. researchgate.net The key step in this synthesis is a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester, which sets the (S) absolute configuration of the major product. researchgate.net This methodology has been used to synthesize a variety of analogs with different aryl substituents, including pyrazole moieties. researchgate.net
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Hydrazones and exocyclic dienones | Cu(II) catalyst, O2 | 5-(Pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives | Moderate to good | rsc.org |
| (S)-prolinol | Carboxylic acid | Avanafil | Not specified | nih.gov |
| N-diallyl sulfonamide derivatives | Grubbs' catalyst | 3-Phenylpyrrolidine | Excellent | sci-hub.se |
Preparation of Pyrazolylboronic Acid Precursors for Cross-Coupling Reactions
The synthesis of pyrazolylboronic acids and their esters is a critical step for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental in creating carbon-carbon bonds to form complex molecules, including biaryl and heteroaryl systems found in many pharmaceuticals and materials. rsc.orgpsu.edu
A prevalent method for preparing these precursors involves lithiation-boronation protocols. rsc.orgpsu.edu This strategy is particularly effective for creating trifluoromethyl-substituted pyrazolylboronic esters. The process typically starts with a commercially available pyrazole, such as 1-phenyl-3-(trifluoromethyl)-1H-pyrazole. This starting material undergoes lithiation, a process that uses a strong base like lithium diisopropylamide (LDA) to remove a proton from the pyrazole ring, creating a highly reactive lithiated intermediate. This intermediate is then reacted with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to yield the desired pyrazolylboronic ester. rsc.org
These pyrazolylboronic esters are valuable reagents in Suzuki-Miyaura cross-couplings with various heteroaryl halides. rsc.org For instance, the coupling of these esters with halo-heteroaryl partners, catalyzed by a palladium complex, provides a direct route to trifluoromethyl-substituted heterobiaryl systems. psu.edu Research has shown that the addition of potassium formate (B1220265) can suppress the common side reaction of homocoupling of the pyrazolylboronic esters, although this can sometimes lead to competing protodeboronation. rsc.org The versatility of this method is further highlighted by the ability to perform subsequent halogenation at the 4-position of the newly formed pyrazole coupling products, which allows for additional cross-coupling reactions to produce complex tetra-substituted pyrazolyl derivatives. rsc.org
The stability and reactivity of these boronic acid derivatives can be influenced by the substituents on the pyrazole ring. While many CF3-substituted pyridylboronic acids are stable solids, the introduction of further electron-withdrawing groups can render them unstable to protolytic deboronation. psu.edu The development of these synthetic routes is crucial as it opens up access to multi-ring CF3-substituted systems that are of significant interest for drug discovery and materials science. rsc.orgpsu.edu
Exploration of Novel Reaction Pathways for Pyrazolylbutanoic Acid Formation
Recent research has uncovered novel and efficient pathways for the synthesis of pyrazolyl-substituted butanoic and pentanoic acids. One of the most interesting developments is a copper(II)-catalyzed aerobic [3+2] annulation/ring-opening cascade reaction. nih.govrsc.orgresearchgate.net This methodology involves the reaction between hydrazones and exocyclic dienones to produce 4-(pyrazol-4-yl) butanoic acid and 5-(pyrazol-4-yl) pentanoic acid derivatives in good yields. nih.govresearchgate.net
The reaction proceeds through a fascinating mechanism. Initially, the Lewis acidity of the copper(II) catalyst facilitates the addition of the hydrazone to the dienone. nih.govrsc.org This is followed by a [3+2] annulation to form a spiro pyrazoline intermediate. nih.govrsc.org What makes this pathway particularly novel is the subsequent cascade nucleophilic ring-opening of this spiro intermediate by water. nih.govrsc.orgresearchgate.net This step involves the cleavage of a robust C-C sigma bond, a transformation that is typically challenging but is enabled in this system, likely driven by the release of ring strain. nih.govrsc.org The result is the formation of highly functionalized pyrazolyl alkanoic acid derivatives in a single pot. rsc.org
The regiochemistry of the initial hydrazone addition is noteworthy, as it occurs at the β-carbon of the exocyclic dienone, which is opposite to what has been observed with similar hydrazone analogs in other reactions. nih.govrsc.org This regioselectivity is thought to be directed by the coordination of the dienone's carbonyl oxygen to the Cu(II) catalyst, which makes the β-carbon more electrophilic. nih.govrsc.org
The versatility of this protocol is one of its key strengths. It demonstrates a broad substrate scope, tolerating various functional groups with different electronic properties on both the hydrazone and the dienone substrates. nih.govresearchgate.netresearchgate.net The reaction conditions are also relatively mild, utilizing an inexpensive and environmentally friendly copper catalyst and oxygen as the oxidant. nih.govrsc.org The scalability of this reaction has been successfully demonstrated, producing the desired pyrazolyl butanoic acid derivative in good yield on a gram scale. nih.govresearchgate.netrsc.org This novel cascade reaction represents a significant advancement in synthetic organic chemistry, providing efficient access to complex and valuable pyrazole-containing molecules. rsc.orgrsc.org
Table of Reaction Substrates and Yields for the Cascade Annulation/Ring-Opening Reaction
This interactive table summarizes the yields of various pyrazolyl butanoic and pentanoic acid derivatives synthesized through the novel copper-catalyzed cascade reaction. nih.govresearchgate.netrsc.orgrsc.org
| Entry | Hydrazone | Dienone | Product | Yield (%) |
| 1 | Benzaldehyde hydrazone | 2,6-Dibenzylidenecyclohexanone | 5-(1,5-Diphenyl-1H-pyrazol-4-yl)-5-phenylpentanoic acid derivative | 56 |
| 2 | 4-Methylbenzaldehyde hydrazone | 2,6-Dibenzylidenecyclohexanone | 5-(5-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenylpentanoic acid derivative | Moderate-Good |
| 3 | 4-Methoxybenzaldehyde hydrazone | 2,6-Dibenzylidenecyclohexanone | 5-(5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenylpentanoic acid derivative | Moderate-Good |
| 4 | 4-Chlorobenzaldehyde hydrazone | 2,6-Dibenzylidenecyclohexanone | 5-(5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenylpentanoic acid derivative | Moderate-Good |
| 5 | Benzaldehyde hydrazone | 2,5-Dibenzylidenecyclopentanone | 4-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-phenylbutanoic acid derivative | 61 |
| 6 | Various aldehyde hydrazones | 2,5-Dibenzylidene cyclopentan-1-one | Various 4-(Pyrazol-4-yl)butanoic acid derivatives | Moderate-Good |
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazolylbutanoic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(1H-Pyrazol-1-yl)butanoic acid. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry.
The regiochemistry of the pyrazole (B372694) ring substitution is readily confirmed by ¹H NMR. The protons on the pyrazole ring exhibit characteristic chemical shifts and coupling patterns. For a 1-substituted pyrazole, three distinct signals are expected for the pyrazole protons.
Furthermore, the presence of a chiral center at the C3 position of the butanoic acid chain makes this compound a chiral molecule. NMR spectroscopy, particularly in the presence of chiral shift reagents or after derivatization with a chiral auxiliary, can be used to distinguish between the two enantiomers.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | ~7.5 | ~140 |
| Pyrazole C4-H | ~6.2 | ~106 |
| Pyrazole C5-H | ~7.8 | ~130 |
| Butanoic Acid C2-H₂ | ~2.7 | ~40 |
| Butanoic Acid C3-H | ~4.5 | ~55 |
| Butanoic Acid C4-H₃ | ~1.5 | ~20 |
| Carboxylic Acid OH | >10 | ~175 |
Vibrational Spectroscopy Applications in Pyrazolylbutanoic Acid Research
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. sigmaaldrich.comsigmaaldrich.com For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the carboxylic acid and pyrazole moieties.
The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The pyrazole ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range, while C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butanoic acid chain are expected around 3100-3150 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |
| Pyrazole Ring | C=C, C=N stretch | 1400-1600 |
| Aromatic C-H | C-H stretch | 3100-3150 |
| Aliphatic C-H | C-H stretch | 2850-2960 |
| Carboxylic Acid | C-O stretch | 1210-1320 |
Raman Spectroscopy in the Vibrational Analysis of Pyrazolylbutanoic Acid Structures
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the pyrazole ring, particularly the C=C and C=N stretching modes, are expected to produce strong Raman signals. This makes Raman spectroscopy particularly useful for studying the aromatic pyrazole core of the molecule. The C-S and S-S bonds, if present in derivatives, would also be strong Raman scatterers.
Potential Energy Distributions (PED) for Comprehensive Vibrational Mode Assignment
While experimental FT-IR and Raman spectra provide a wealth of information, the assignment of specific absorption bands to particular vibrational modes can be complex, especially in molecules with many atoms. Potential Energy Distribution (PED) analysis is a computational method that provides a detailed description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a given normal mode of vibration. By performing quantum chemical calculations, a theoretical vibrational spectrum can be generated and the PED for each calculated vibrational frequency can be determined. This allows for a more confident and comprehensive assignment of the experimental FT-IR and Raman spectra of this compound.
X-ray Diffraction Analysis for Solid-State Molecular Structures of Pyrazolylbutanoic Acid Derivatives
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its connectivity and stereochemistry in the solid state. Furthermore, X-ray diffraction analysis reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the carboxylic acid group and the pyrazole nitrogen atoms. While a crystal structure for this compound itself is not publicly available, this technique remains the gold standard for the structural elucidation of its crystalline derivatives.
Chromatographic Methods for Purification and Purity Assessment of Pyrazolylbutanoic Acids
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. The purity of commercially available this compound is often determined by HPLC, with purities of ≥98% being reported.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Investigation of Biological Activities and Molecular Mechanisms of Pyrazolylbutanoic Acid Derivatives
Integrin Inhibition by Pyrazolylbutanoic Acid Derivatives
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. acs.org They are crucial for signaling between the extracellular and intracellular environments, influencing a host of cellular processes. acs.orgnih.gov Pyrazolylbutanoic acid derivatives have emerged as a significant class of compounds that can modulate integrin activity, with particular relevance in fibrotic diseases.
Research has led to the development of pyrazolylbutanoic acid derivatives with high affinity and remarkable selectivity for the αvβ6 integrin. The αvβ6 integrin is expressed at low levels in healthy epithelial tissues but is significantly upregulated during tissue remodeling and in various pathological conditions, including fibrosis and cancer, making it a prime therapeutic target. nih.gov
A notable example is the compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. acs.orgnih.govresearchgate.net This nonpeptidic, small-molecule inhibitor was identified through the screening of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids. acs.orgresearchgate.net These screening assays tested for affinity against multiple integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. acs.orgresearchgate.net The lead compound demonstrated exceptionally high affinity for the αvβ6 integrin, with a pKi value of 11, and a long dissociation half-life of 7 hours, indicating a strong and durable binding interaction. acs.orgnih.govresearchgate.net This derivative acts as a mimetic of the Arginine-Glycine-Aspartic acid (RGD) motif, a key recognition sequence for many integrins. researchgate.netresearchgate.net The tetrahydronaphthyridine and arylbutanoic acid components of the molecule mimic the arginine and aspartic acid residues of the RGD sequence, respectively, enabling it to bind effectively to the integrin. researchgate.net
Integrin Inhibition Profile
| Compound | Target Integrin | Binding Affinity (pKi) | Selectivity Profile | Reference |
|---|---|---|---|---|
| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | αvβ6 | 11 | High selectivity over αvβ1, αvβ3, αvβ5, and αvβ8 | acs.orgnih.govresearchgate.net |
Integrins function as the primary receptors that anchor cells to the extracellular matrix (ECM). acs.org This adhesion is a prerequisite for cell migration, a process fundamental to wound healing, immune response, and unfortunately, disease progression in fibrosis and cancer metastasis. By binding to the αvβ6 integrin, pyrazolylbutanoic acid derivatives competitively inhibit the binding of its natural ligands, such as fibronectin and the latency-associated peptide of Transforming Growth Factor-Beta (TGF-β).
This inhibition directly disrupts the physical linkage between the cell and the ECM, thereby impeding cell adhesion. Consequently, cellular migration is significantly reduced. Studies on various integrin inhibitors have shown that blocking these receptors leads to a decrease in cell motility, invasion, and metastasis. mdpi.com The mechanism involves preventing the cycles of attachment and detachment at the leading and trailing edges of a migrating cell, which are orchestrated by integrin dynamics.
The binding of ligands to integrins triggers "outside-in" signaling, a cascade of intracellular events that influence cell behavior. nih.gov Inhibition of the αvβ6 integrin by pyrazolylbutanoic acid derivatives disrupts these crucial signaling pathways. One of the most critical pathways modulated by αvβ6 is the activation of TGF-β. The αvβ6 integrin binds to the latent TGF-β complex and induces a conformational change that releases the active cytokine.
Active TGF-β is a potent pro-fibrotic factor that stimulates fibroblasts to differentiate into myofibroblasts, which then excessively produce ECM proteins like collagen, leading to tissue scarring. By inhibiting αvβ6, pyrazolylbutanoic acid derivatives block the release of active TGF-β, thereby suppressing this central pro-fibrotic pathway. Furthermore, integrin signaling often involves the focal adhesion kinase (FAK) and Src kinase pathways, which regulate cell survival, proliferation, and motility. mdpi.com Inhibition of integrin function can downregulate the phosphorylation and activation of these kinases, contributing to the anti-migratory effects. mdpi.com
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to a relentless decline in lung function. acs.org A key feature of IPF is the aberrant wound healing response that results in excessive deposition of collagen. acs.org The αvβ6 integrin plays a pivotal role in this process, primarily through its unique ability to activate TGF-β. acs.orgresearchgate.net In IPF patients, there is a marked upregulation of αvβ6 expression on alveolar epithelial cells.
This overexpression leads to amplified TGF-β signaling, driving the fibrotic cascade. Therefore, inhibiting αvβ6 is a highly targeted therapeutic strategy for IPF. acs.org The potent and selective pyrazolylbutanoic acid derivative, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, was specifically developed as an inhaled treatment for IPF, designed to deliver the drug directly to the site of fibrosis in the lungs. acs.orgnih.govresearchgate.net This approach aims to halt the progression of fibrosis by blocking the activation of its master regulator, TGF-β. acs.orgnih.gov
Antiviral Potential and Histone Deacetylase (HDAC) Inhibitory Action of Butanoic Acid Derivatives
Beyond integrin inhibition, the butanoic acid scaffold and its derivatives exhibit other biological activities, including potential antiviral effects and the ability to modulate gene expression through histone deacetylase (HDAC) inhibition.
Butanoic acid derivatives, as part of larger molecular structures, have been explored for their antiviral properties. Various heterocyclic compounds, including those with pyrazole (B372694) moieties, have shown promise against a range of viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. researchgate.netmdpi.com For instance, certain pyrazole derivatives have demonstrated the ability to inhibit HIV replication. mdpi.com The specific contribution of the butanoic acid portion to the antiviral activity within these complex derivatives is an area of ongoing investigation, but it often serves as a key structural element for interacting with biological targets. researchgate.net
Butanoic acid (butyrate) is a short-chain fatty acid well-documented as a Class I and II histone deacetylase (HDAC) inhibitor. gsartor.orgnih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. nih.gov By inhibiting HDACs, butyrate (B1204436) promotes histone hyperacetylation, which relaxes chromatin structure and generally leads to increased gene expression. researchgate.net This mechanism is linked to the induction of cell differentiation and apoptosis in cancer cells. nih.govresearchgate.net Butyrate itself is a potent HDAC inhibitor, but other short-chain fatty acids like propionate (B1217596) and valerate (B167501) are less active. gsartor.orgresearchgate.net The development of butanoic acid derivatives, such as pivalyloxymethyl butyrate (AN-9), is a strategy to create prodrugs that can deliver butyric acid more effectively into cells, where they can exert their HDAC inhibitory effects at lower concentrations than butyric acid itself. nih.gov
Antimicrobial Properties Exhibited by Pyrazole Derivatives
The pyrazole nucleus is a versatile heterocyclic scaffold that is a constituent of many compounds with a wide array of pharmacological properties, including significant antimicrobial activity. nih.gov Pyrazole derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com Their mechanism of action can vary, with some derivatives acting as DNA gyrase inhibitors, thereby disrupting bacterial DNA replication. nih.gov
The antimicrobial efficacy of pyrazole derivatives is often enhanced by the addition of other pharmacophores, such as halogen substituents or other heterocyclic rings. mdpi.comnih.gov For example, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents. nih.gov Research has demonstrated that many of these compounds exhibit promising Minimum Inhibitory Concentration (MIC) values against clinically relevant and drug-resistant strains. nih.govnih.gov
Antimicrobial Activity of Selected Pyrazole Derivatives
| Derivative Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 µg/mL | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | <1 µg/mL | nih.gov |
| Coumarin attached pyrazoles (Compound 39) | S. aureus | 1 mg/L | nih.gov |
| Coumarin attached pyrazoles (Compound 39) | L. monocytogenes | 0.5 mg/L | nih.gov |
| Coumarin attached pyrazoles (Compound 39) | Salmonella | 0.05 mg/L | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6) | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 µg/mL | mdpi.com |
| Pyrazole-Schiff base (Compound 5a) | Various pathogenic isolates | 0.25–0.50 µg/mL | mdpi.com |
Receptor Binding and Enzyme Inhibition Studies
The interaction of small molecules with biological macromolecules like receptors and enzymes is fundamental to their pharmacological effects. For pyrazole derivatives, these interactions can lead to a variety of therapeutic applications. nih.govmdpi.com
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a crucial tool for characterizing the affinity of a compound for a specific receptor. nih.gov These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of the radioligand by a test compound, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. nih.gov
Investigation of Binding to Specific Biological Targets (Enzymes, Receptors)
Beyond receptor binding, pyrazole derivatives have been shown to inhibit a variety of enzymes. For example, some pyrazole derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the pathogenesis of gout and other conditions. nih.gov One study reported a pyrazolyl analog with an IC50 value of 0.83 μM for xanthine oxidase inhibition. nih.gov
Furthermore, pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key targets in cancer therapy. nih.gov Fused pyrazole derivatives have shown potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values as low as 0.06 μM and 0.22 μM, respectively. frontiersin.org Other pyrazole derivatives have demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), another important cancer target. nih.gov
The following table summarizes the inhibitory activities of some pyrazole derivatives against various enzyme targets. It is important to note that these are examples from related compounds and not direct data for 3-(1H-Pyrazol-1-yl)butanoic acid.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolyl analogue | Xanthine Oxidase | 0.83 | nih.gov |
| Fused pyrazole derivative | EGFR | 0.06 | frontiersin.org |
| Fused pyrazole derivative | VEGFR-2 | 0.22 | frontiersin.org |
| Indole-linked pyrazole | CDK2 | 0.074 | nih.gov |
In Vitro Cellular Assays for Biological Response and Cytotoxicity
In vitro cellular assays are essential for evaluating the biological effects of a compound at the cellular level, including its potential to kill cancer cells (cytotoxicity). mdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the sulforhodamine B (SRB) assay are common methods used to assess cell viability and cytotoxicity. mdpi.comirjmets.com
Numerous studies have demonstrated the cytotoxic potential of pyrazole derivatives against a variety of human cancer cell lines. nih.govnih.govnih.govbanglajol.info For instance, a thieno[2,3-c]pyrazole derivative, Tpz-1, showed potent and selective cytotoxicity against 17 human cancer cell lines, with half-maximal cytotoxic concentrations (CC50) often in the low micromolar range. mdpi.com Another study reported a pyrazole derivative with an IC50 of 4.2 μM against the HCT-116 human colon cancer cell line. nih.gov
The table below presents a selection of cytotoxicity data for various pyrazole derivatives against different cancer cell lines. This data illustrates the potential of the pyrazole scaffold in anticancer drug discovery, although specific data for this compound is not available.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Pyrazolyl analogue | HCT-116 (Colon) | SRB | 4.2 | nih.gov |
| Pyrazole carbaldehyde derivative | MCF7 (Breast) | Not Specified | 0.25 | nih.gov |
| 1H-Benzofuro[3,2-c]pyrazole derivative | K562 (Leukemia) | MTT | 0.021 | mdpi.com |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | HL-60 (Leukemia) | DNS | ~0.2 | mdpi.com |
| Indolo–pyrazole derivative (6c) | SK-MEL-28 (Melanoma) | Not Specified | 3.46 | nih.gov |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | MTT | 14.97 (24h) | nih.gov |
Modulation of G Protein-Coupled Receptors (GPCRs) by Butanoic Acid Derivatives
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.gov The modulation of GPCRs can be achieved by orthosteric ligands that bind to the same site as the endogenous ligand, or by allosteric modulators that bind to a different site on the receptor.
While direct evidence for the modulation of GPCRs by this compound is lacking, the broader class of pyrazole derivatives has been investigated for their effects on GPCRs. For example, pyrazole-based compounds have been developed as antagonists for the cannabinoid receptor CB1, a well-known GPCR. nih.gov The development of small molecule modulators for GPCRs is an active area of research, with structure-based drug design playing a key role in identifying compounds with high potency and selectivity. nih.gov
Antithrombotic Activity and P2Y12 Receptor Antagonism for Related Pyrazole-Butanoic Acid Compounds
The P2Y12 receptor, a GPCR found on the surface of platelets, is a key target for antiplatelet and antithrombotic therapies. frontiersin.orgnih.gov Antagonists of the P2Y12 receptor inhibit platelet aggregation and are used in the prevention of thrombotic events. ecrjournal.com
Several pyrazole-containing compounds have been identified as potent P2Y12 receptor antagonists. A series of phenylpyrazole glutamic acid piperazine (B1678402) derivatives were found to be highly potent P2Y12 antagonists, with some compounds exhibiting low nanomolar binding affinity and inhibiting platelet aggregation with IC50 values below 50 nM. acs.org The butanoic acid moiety in the target compound of this article suggests a potential for interaction with biological targets where a carboxylic acid group is favorable for binding. While no direct data links this compound to P2Y12 antagonism, the known activity of other pyrazole derivatives makes this an area of potential interest.
Inhibition of Viral Replication and Cellular Growth by Pyrazolyl-Containing Compounds
The pyrazole scaffold is present in a number of compounds with demonstrated antiviral and antiproliferative activities. ingentaconnect.comnih.gov Pyrazole derivatives have been shown to inhibit the replication of various viruses, including tobacco mosaic virus (TMV). nih.gov
In the context of cellular growth inhibition, as discussed in section 4.5, pyrazole derivatives have shown significant cytotoxic effects against a wide range of cancer cell lines. nih.govmdpi.com The mechanisms of action are often multifactorial and can involve the inhibition of key enzymes like protein kinases, disruption of the cell cycle, and induction of apoptosis. nih.govnih.gov For example, some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. mdpi.com
The following table provides examples of the antiviral and antiproliferative activities of pyrazole-containing compounds.
| Compound Class | Activity | Target/Assay | EC50 / IC50 (µg/mL or µM) | Reference |
| Pyrazole oxime derivative | Antiviral | Tobacco Mosaic Virus (TMV) | 58.7 µg/mL | nih.gov |
| Fused pyrazole derivative | Antiproliferative | HEPG2 (Liver Cancer) | 0.71 µM | nih.gov |
| Pyrazole derivative | Antiproliferative | K562 (Leukemia) | 0.021 µM | mdpi.com |
| Pyrazole derivative | Antiproliferative | A549 (Lung Cancer) | 0.69 µM | mdpi.com |
| Pyrazole analogue | Antiproliferative | HCT-116 (Colon Cancer) | 4.2 µM | nih.gov |
Structure Activity Relationship Sar Studies of 3 1h Pyrazol 1 Yl Butanoic Acid Analogues
Systematic Scaffold Modifications and Their Influence on Biological Potency
Systematic modifications of the core scaffold of 3-(1H-pyrazol-1-yl)butanoic acid analogues have been instrumental in identifying compounds with high affinity and selectivity for specific integrins, such as αvβ6. Research has demonstrated that the butanoic acid moiety is a crucial component, with the (S)-configuration at the C3 position being essential for potent activity.
In a key study, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized and evaluated for their affinity against a panel of integrins. The core structure, featuring a pyrazole (B372694) ring linked to a butanoic acid backbone, was systematically altered to explore the impact on biological potency. These modifications included variations in the substitution pattern of the pyrazole and the nature of the group attached to the butanoic acid chain. The findings revealed that even minor changes to the scaffold could lead to significant differences in binding affinity, highlighting the sensitivity of the integrin binding pocket to the ligand's three-dimensional structure.
Impact of Aryl Substituents on Integrin Binding Affinity and Selectivity
The nature and position of substituents on the aryl ring, to which the pyrazole moiety is attached, have a profound effect on both the binding affinity and selectivity of these compounds for different integrin subtypes.
A variety of aryl substituents, including morpholine, triazole, imidazole, and cyclic ethers, were investigated to understand their influence on integrin binding. nih.gov The introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group on the phenyl ring was found to be particularly favorable for high affinity towards the αvβ6 integrin. nih.govmdpi.com This specific substitution pattern appears to optimize the interaction with a hydrophobic pocket in the receptor.
The selectivity of the compounds for αvβ6 over other integrins like αvβ1, αvβ3, αvβ5, and αvβ8 was also heavily influenced by the aryl substitution. nih.gov This suggests that the aryl group and its substituents play a critical role in orienting the molecule within the binding site to achieve selective interactions with the unique residues of the αvβ6 integrin.
Elucidation of Key Pharmacophores for Target Interaction
Through extensive SAR studies, a clear pharmacophore model for high-affinity αvβ6 integrin antagonists based on the this compound scaffold has been established. The essential pharmacophoric features include:
A Carboxylic Acid Group: This group is critical for interacting with a key arginine residue in the integrin binding site, mimicking the natural ligand's binding motif.
A Substituted Pyrazole Ring: The pyrazole, particularly with dimethyl substitution, engages in favorable hydrophobic interactions.
A (S)-Butanoic Acid Linker: The specific stereochemistry and length of this linker are crucial for correctly positioning the other pharmacophoric elements.
A Basic Amine Moiety: Often incorporated within a pyrrolidine (B122466) or a similar heterocyclic system, this group provides an additional key interaction point.
The spatial arrangement of these features is paramount for potent and selective binding.
Role of Specific Moieties (e.g., Tetrahydronaphthyridine, Pyrrolidine) in Integrin Binding
The incorporation of specific heterocyclic moieties, such as tetrahydronaphthyridine and pyrrolidine, has been a successful strategy in developing highly potent αvβ6 integrin antagonists.
The pyrrolidine ring, when attached to the C4 position of the butanoic acid, serves as a scaffold to present a basic amine. The stereochemistry of the substituent on the pyrrolidine ring is also critical. For instance, an (R)-configured substituent on the pyrrolidine ring was found to be optimal in a series of potent inhibitors. nih.gov
Analysis of Steric and Electronic Factors Governing Compound Activity
The activity of this compound analogues is governed by a delicate balance of steric and electronic factors.
Steric Factors: The size and shape of the substituents on both the pyrazole and the pyrrolidine rings are critical. For example, the dimethyl substitution on the pyrazole ring appears to be optimal for fitting into a hydrophobic pocket. Any significant increase or decrease in the size of these substituents can lead to a loss of potency due to steric clashes or a failure to make key contacts within the binding site. The (S)-configuration of the butanoic acid and the (R)-configuration of the pyrrolidine substituent underscore the high degree of stereochemical recognition by the integrin. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity
The development of highly potent and selective αvβ6 integrin antagonists from the this compound lead has involved several key optimization strategies:
Scaffold Hopping and Bioisosteric Replacement: Different heterocyclic cores have been explored as replacements for the pyrazole ring to improve properties and explore new interactions.
Structure-Based Design: Where structural information of the target integrin is available, computational modeling can guide the design of new analogues with improved binding.
Introduction of Conformational Constraints: Incorporating cyclic structures like the pyrrolidine ring helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.
Exploitation of Specific Sub-pockets: The addition of the tetrahydronaphthyridine moiety is a prime example of how extending the molecule to interact with specific sub-pockets can dramatically increase potency.
A particularly successful example of these optimization strategies is the discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. This compound exhibited exceptionally high affinity for the αvβ6 integrin, with a pKi of 11, and demonstrated excellent selectivity over other integrins. nih.govmdpi.com
Preclinical Pharmacological and Efficacy Assessments of Pyrazolylbutanoic Acid Compounds
In Vivo Efficacy Studies in Relevant Disease Models (e.g., Idiopathic Pulmonary Fibrosis)
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the scarring of lung tissue, leading to a decline in respiratory function. nih.govnih.gov The development of effective treatments is a significant area of research. nih.gov Within this context, a complex derivative of 3-(1H-Pyrazol-1-yl)butanoic acid has been identified as a potential therapeutic agent.
The specific analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has been investigated for its potential in treating IPF. nih.govresearchgate.net This compound, a nonpeptidic inhibitor of the αvβ6 integrin, was selected for further clinical investigation based on its promising preclinical profile. nih.govresearchgate.net Integrins, particularly αvβ6, play a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator in fibrotic processes. By inhibiting this integrin, the compound aims to disrupt the fibrotic cascade central to the pathology of IPF. While selected for clinical investigation, detailed in vivo efficacy data from animal models of IPF for this specific compound are not extensively published in the provided sources. nih.govresearchgate.net
Pharmacokinetic (PK) Profile Characterization in Preclinical Species
The pharmacokinetic properties of a drug candidate are crucial for its development. For the pyrazolylbutanoic acid derivative, its PK profile was found to be suitable for inhaled administration via nebulization, a targeted delivery method for lung diseases like IPF. nih.govresearchgate.net
Metabolic stability is a key determinant of a drug's pharmacokinetic profile and dosing regimen. The assessment of how a compound is metabolized is critical, with pathways such as carbonyl reduction being important non-P450 routes for drug metabolism. researchgate.net Ketone-based functionalities, while potentially reactive, can be designed to be metabolically stable. nih.govnih.gov The stability of drug candidates is often evaluated in vitro using liver microsomes or hepatocytes. nih.gov For low-clearance compounds, specialized techniques like the hepatocyte relay method may be necessary to accurately predict human clearance. nih.gov Specific data on the metabolic stability of this compound or its derivatives, including their susceptibility to carbonyl reduction, is not detailed in the provided search results.
The duration of a drug's binding to its target can significantly influence its pharmacological effect. A longer dissociation half-life indicates a more sustained target engagement. The analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt demonstrated a long dissociation half-life from the αvβ6 integrin. nih.govresearchgate.net
| Property | Value | Target |
| Dissociation Half-Life | 7 hours | αvβ6 integrin |
| Affinity (pKi) | 11 | αvβ6 integrin |
| Table 1: Target Engagement Properties of a Pyrazolylbutanoic Acid Derivative. nih.govresearchgate.net |
This prolonged target engagement suggests that the compound could provide a sustained inhibitory effect on the fibrotic pathway, which is advantageous for therapeutic efficacy. nih.govresearchgate.net
Understanding how a compound is cleared from the body is fundamental to its preclinical assessment. The liver is a primary site of drug metabolism, and in vitro systems using hepatocytes are employed to study this process. nih.gov The presence of contaminating enzymes, such as cytosolic aldehyde oxidase in microsomal preparations, can potentially confound the results of intrinsic clearance studies. nih.gov For compounds that are slowly metabolized, determining hepatic clearance can be challenging. nih.gov Specific details regarding the cytosolic clearance and hepatocyte metabolism of this compound compounds were not available in the search results.
Selectivity Profiling Against Related Biological Targets (e.g., Cysteine Protease Cathepsins)
A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. The pyrazolylbutanoic acid derivative was profiled against a panel of related integrins to assess its selectivity. nih.govresearchgate.net
The compound showed high affinity and selectivity for the αvβ6 integrin. nih.govresearchgate.net
| Integrin Subtype | Activity/Affinity |
| αvβ6 | High affinity (pKi = 11) and selectivity. nih.govresearchgate.net |
| αvβ1 | Screened against, found to be selective for αvβ6. nih.govresearchgate.net |
| αvβ3 | Screened against, found to be selective for αvβ6. nih.govresearchgate.net |
| αvβ5 | Screened against, found to be selective for αvβ6. nih.govresearchgate.net |
| αvβ8 | Screened against, found to be selective for αvβ6. nih.govresearchgate.net |
| Table 2: Integrin Selectivity Profile. nih.govresearchgate.net |
While the prompt mentions cysteine protease cathepsins as an example of related targets, the provided research focused on selectivity across the integrin family. nih.govresearchgate.net Cathepsins are proteases involved in various physiological and pathological processes, and developing selective inhibitors for them is also an area of active research. nih.govmdpi.com
Bioavailability Assessment in Preclinical Models
Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. The assessment of bioavailability is essential for determining the appropriate route of administration and dosage. While the pharmacokinetic properties of the pyrazolylbutanoic acid derivative were deemed suitable for inhaled delivery, specific bioavailability data from preclinical models were not provided in the search results. nih.govresearchgate.netnih.gov
Computational Chemistry and Molecular Modeling Approaches in Pyrazolylbutanoic Acid Research
Density Functional Theory (DFT) Calculations for Molecular Insights
No published DFT calculation data specifically for 3-(1H-Pyrazol-1-yl)butanoic acid were found.
Geometry Optimization and Conformational Analysis
No specific studies on the geometry optimization or conformational analysis of this compound are available.
Prediction of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals
The HOMO-LUMO energy gap and molecular orbital configurations for this compound have not been reported in the searched scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
There are no specific NBO analysis reports available for this compound.
Electrostatic Potential Analysis for Reactive Sites
An electrostatic potential map for this compound has not been published.
Molecular Docking Simulations for Ligand-Target Binding Prediction
No molecular docking studies specifically featuring this compound as the ligand have been found.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis
There is no available literature on molecular dynamics simulations conducted on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies can predict their potential therapeutic efficacy and guide the synthesis of more potent analogs.
The process involves generating a dataset of this compound derivatives with known biological activities (e.g., inhibitory concentration, IC50). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical (3D) descriptors: Related to the three-dimensional shape and size of the molecule.
Electronic descriptors: Pertaining to the charge distribution and electronic properties.
Physicochemical descriptors: Such as lipophilicity (log P) and molar refractivity.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to create a mathematical model that links these descriptors to the observed biological activity. nih.gov For instance, studies on pyrazole (B372694) derivatives have successfully used 3D descriptors to understand the binding requirements for p38 kinase, an enzyme involved in inflammation. neuroquantology.com Similarly, QSAR models for pyrazolylpyrimidine derivatives have shown that analgesic activity is influenced by partition coefficients, molar refractivity, and electronic parameters on the pyrazole ring. oup.com
The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.govnih.gov The models are rigorously validated to ensure their statistical significance and predictive power. neuroquantology.com
Below is a hypothetical example of a QSAR data table for a series of this compound derivatives.
| Compound | R-Group | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Predicted pIC₅₀ |
| 1 | -H | 0.10 | 38.5 | 2.5 | 5.2 |
| 2 | -CH₃ | 0.55 | 43.1 | 2.6 | 5.8 |
| 3 | -Cl | 0.81 | 43.4 | 3.1 | 6.1 |
| 4 | -F | 0.24 | 38.3 | 3.0 | 5.9 |
| 5 | -NO₂ | -0.19 | 41.1 | 4.5 | 6.5 |
This table is for illustrative purposes only. The values are not based on experimental data.
Prediction of Molecular Properties for Drug-Likeness Assessment (e.g., Lipinski's Rule of 5)
"Drug-likeness" is a qualitative concept used in drug discovery to evaluate whether a compound has favorable physicochemical properties to be an orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of 5. units.itdrugbank.com This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight (MW) less than 500 Daltons.
Logarithm of the octanol-water partition coefficient (Log P) not greater than 5.
No more than 5 hydrogen bond donors (HBD) (sum of -OH and -NH groups).
No more than 10 hydrogen bond acceptors (HBA) (sum of N and O atoms).
Computational methods can quickly calculate these properties for this compound and its potential derivatives. This allows for an early assessment of their drug-likeness, helping to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties. scfbio-iitd.res.in While the rule does not predict pharmacological activity, it is a crucial tool for optimizing lead compounds. units.it
For the parent compound, this compound, the properties are calculated as follows:
| Property | Rule | Value for this compound | Compliance |
| Molecular Weight | < 500 Da | 154.17 g/mol sigmaaldrich.com | Yes |
| Log P | ≤ 5 | ~0.1 (Predicted) uni.lu | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 (from the carboxylic acid -OH) | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 4 (two N atoms in pyrazole, two O atoms in carboxylic acid) | Yes |
| Violations | 0 or 1 | 0 | Yes |
As shown in the table, this compound fully complies with Lipinski's Rule of 5, suggesting it has a favorable profile for oral bioavailability. During the design of new derivatives, these parameters would be continuously monitored to ensure they remain within the acceptable range. nih.gov
Machine Learning Applications in the Design and Prediction of Novel Derivatives
Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by identifying complex patterns in large datasets that are not apparent through traditional analysis. eurasianjournals.complos.org In the context of this compound research, ML models can be applied to accelerate the design and predict the bioactivity of novel derivatives. youtube.com
The process typically involves:
Data Collection: A large dataset of compounds, often including various pyrazole derivatives, with measured biological activities or properties is assembled. researchgate.net
Feature Generation: Molecules are converted into numerical representations (fingerprints or molecular descriptors).
Model Training: ML algorithms—such as random forests, support vector machines (SVM), or deep neural networks—are trained on this dataset to learn the relationship between the chemical structures and their properties. researchgate.netacs.org
Prediction and Design: The trained model is then used to screen virtual libraries of novel, computationally generated derivatives of this compound. It can predict their activity, toxicity, or other important properties, allowing researchers to focus experimental efforts on the most promising candidates. nih.gov
For example, a study on pyrazole-based compounds used deep learning and molecular docking to screen a library of over 60,000 structures to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov Another project successfully used ML algorithms to design novel pyrazole-based energetic materials by predicting their crystalline density. researchgate.net These approaches highlight the power of integrating ML with computational and synthetic strategies to accelerate the discovery of novel molecules with desired properties. eurasianjournals.comnih.gov
Estimation of Ionization Constants (pKa) and Distribution Coefficients via Computational Methods
The acid dissociation constant (pKa) is a critical physicochemical parameter that determines the ionization state of a molecule at a given pH. The ionization state influences a drug's solubility, permeability across biological membranes, and binding to its target. researchgate.net The distribution coefficient (logD) is the log of the ratio of the sum of concentrations of all forms of the compound (ionized and un-ionized) in octanol (B41247) to the sum of concentrations in water at a specific pH. It is a more accurate descriptor of lipophilicity under physiological conditions than logP.
Computational methods offer a rapid and cost-effective way to estimate pKa and logD values. researchgate.net Several software packages, such as ACD/pKa and ChemAxon, use algorithms based on large databases of experimental data or quantum mechanical calculations to predict these values with high accuracy. acdlabs.comnih.gov Studies comparing various software have shown that database-driven methods can predict pKa values with a mean absolute deviation of less than 0.5 log units for many pharmaceutical substances. nih.gov
This compound has two potential sites of ionization: the acidic carboxylic acid group and the basic nitrogen atom in the pyrazole ring.
The carboxylic acid group (-COOH) is expected to have a pKa value typical for aliphatic carboxylic acids, likely in the range of 4-5.
The pyrazole ring has a basic nitrogen atom that can be protonated. The pKa of pyrazole itself is approximately 2.5.
Accurate pKa values are essential for predicting how this compound and its derivatives will behave in different parts of the body. For instance, knowing the pKa allows for the calculation of the logD at physiological pH (e.g., 7.4), which is crucial for predicting absorption and distribution. A study on various heterocyclic carboxylic acids, including three pyrazoles, highlighted that Log P values were generally below 2, indicating good water solubility. nih.govnih.gov
| Ionizable Group | Predicted Property | Estimated Value | Significance |
| Carboxylic Acid | Acidic pKa (pKa₁) | ~4.5 | Will be mostly ionized (negatively charged) at physiological pH 7.4. |
| Pyrazole Nitrogen | Basic pKa (pKa₂) | ~2.0 | Will be mostly neutral at physiological pH 7.4. |
| Distribution | LogD at pH 7.4 | < LogP | The compound's lipophilicity will be lower at physiological pH due to ionization of the carboxylic acid group. |
This table contains estimated values based on typical functional group properties and is for illustrative purposes.
Future Directions and Emerging Research Avenues for 3 1h Pyrazol 1 Yl Butanoic Acid in Translational Science
Development of Next-Generation Therapeutic Agents Based on Pyrazolylbutanoic Acid Scaffolds
The pyrazole (B372694) ring is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs. mdpi.comnih.gov The 3-(1H-pyrazol-1-yl)butanoic acid scaffold offers a promising starting point for the design of next-generation therapeutic agents. By strategically modifying the core structure, researchers can aim to enhance potency, improve safety profiles, and tailor the molecule for specific disease targets.
One notable example is the development of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a potent and selective inhibitor of the αvβ6 integrin. researchgate.net This compound, derived from a more complex pyrazolylbutanoic acid scaffold, was identified as a potential inhaled treatment for idiopathic pulmonary fibrosis. researchgate.net The synthesis involved a diastereoselective route to control the stereochemistry, highlighting the importance of precise structural modifications. researchgate.net
Future efforts in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole and butanoic acid moieties to understand their impact on biological activity. nih.gov
Introduction of Diverse Functional Groups: Incorporating various substituents to modulate physicochemical properties and target interactions. researchgate.net
Bioisosteric Replacement: Utilizing the pyrazole ring as a bioisostere for other aromatic systems to improve drug-like properties such as solubility and lipophilicity. nih.gov
Exploration of New Disease Targets and Therapeutic Applications Beyond Fibrosis
While initial research has highlighted the potential of pyrazolylbutanoic acid derivatives in fibrosis, the broader class of pyrazole-containing compounds exhibits a wide spectrum of biological activities. mdpi.comresearchgate.net This suggests that this compound and its analogs could be repurposed or developed for a variety of other diseases.
The pyrazole nucleus is a key component in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov For instance, celecoxib (B62257), a well-known anti-inflammatory drug, features a pyrazole ring. The exploration of new disease targets could involve screening this compound derivatives against a panel of biological targets implicated in various diseases.
Potential therapeutic areas for exploration include:
Oncology: Investigating the cytotoxic effects of novel derivatives against various cancer cell lines. nih.gov
Infectious Diseases: Assessing the antibacterial and antifungal activity of new compounds. researchgate.net
Neurological Disorders: Exploring the potential of these compounds to modulate targets in the central nervous system.
Strategies for Optimizing Pharmacokinetic and Pharmacodynamic Profiles
A critical aspect of drug development is the optimization of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. For this compound derivatives to be successful therapeutic agents, they must be able to reach their target in sufficient concentrations and exert the desired biological effect.
Strategies to optimize PK/PD profiles include:
Modulating Lipophilicity: Adjusting the lipophilicity of the molecule to improve absorption and distribution. This can be achieved by adding or removing specific functional groups. nih.gov
Improving Metabolic Stability: Introducing modifications that reduce the rate of metabolism, thereby prolonging the compound's half-life. researchgate.net
Enhancing Solubility: Increasing the aqueous solubility to improve bioavailability, particularly for oral administration. nih.gov
Mechanism-based pharmacokinetic (MB-PK) modeling can be a valuable tool in this process. By simulating the absorption, distribution, metabolism, and excretion (ADME) of a compound, researchers can predict its behavior in the body and identify potential liabilities early in the development process. nih.gov For instance, in the development of inhaled therapies, formulation strategies are crucial for achieving adequate drug exposure in the lungs. nih.gov
Design of Compounds with Enhanced Selectivity and Reduced Off-Target Effects
Selectivity is a crucial factor in drug design, as it minimizes the potential for off-target effects and associated toxicities. For this compound derivatives, achieving high selectivity for the intended biological target is a key objective.
Computational methods, such as molecular docking, can be employed to predict the binding of a compound to its target and identify potential off-targets. This information can then be used to guide the design of more selective analogs. For example, in the development of pyrazole-based herbicides, molecular docking was used to understand the interactions with the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), and to design compounds with improved selectivity. acs.org
Key strategies for enhancing selectivity include:
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design compounds that fit precisely into the binding site.
Targeting Specific Subtypes: For targets that are part of a larger family of proteins, designing compounds that selectively interact with the desired subtype.
Avoiding "Promiscuous" Moieties: Identifying and removing chemical groups that are known to interact with multiple targets.
The regioselective synthesis of pyrazole derivatives is also critical for ensuring the desired biological activity and selectivity, as different isomers can have vastly different properties. acs.org
Potential Applications in Agricultural Chemistry (e.g., as Pesticides or Herbicides)
The pyrazole scaffold is not only important in pharmaceuticals but also in agrochemicals. researchgate.net Many commercial pesticides and herbicides contain a pyrazole ring, demonstrating their effectiveness in controlling pests and weeds.
Research has shown that pyrazole derivatives can act as potent inhibitors of enzymes that are essential for the growth of fungi and plants. acs.orgacs.org For example, some pyrazole derivatives have been found to be effective against phytopathogenic fungi like Pythium ultimum and Botrytis cinerea. acs.org Others have shown excellent herbicidal activity by inhibiting the HPPD enzyme. acs.org
The this compound structure could serve as a starting point for the development of new agrochemicals. By modifying the substituents on the pyrazole ring and the butanoic acid chain, it may be possible to develop compounds with potent and selective activity against specific agricultural pests.
| Compound Class | Target | Application |
| Pyrazole-carboxamides | Fungal growth | Antifungal |
| Pyrazolo[3,4-d]pyrimidines | Fungal growth | Antifungal |
| Benzoyl pyrazoles | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Herbicide |
Utility as Building Blocks for the Synthesis of Complex Organic Molecules
Beyond its direct biological applications, this compound and related pyrazole derivatives are valuable building blocks in organic synthesis. mdpi.comresearchgate.net The pyrazole ring can be functionalized in various ways, and the carboxylic acid group of the butanoic acid chain provides a handle for further chemical transformations. researchgate.net
These compounds can be used in multicomponent reactions to create complex, drug-like molecules in an efficient manner. beilstein-journals.org The use of pyrazole-containing building blocks allows for the rapid generation of diverse chemical libraries that can be screened for biological activity. researchgate.net The development of green synthetic methods for pyrazole derivatives further enhances their utility by providing more sustainable and environmentally friendly routes to these important compounds. researchgate.net
The versatility of pyrazoles as synthetic intermediates is also evident in their use for creating ligands for metal-organic frameworks (MOFs). nih.gov Dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes have been synthesized for this purpose, highlighting the potential of pyrazole carboxylic acids in materials science. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-(1H-Pyrazol-1-yl)butanoic acid, and how are intermediates purified?
Methodological Answer : A typical synthesis involves coupling pyrazole derivatives with butanoic acid precursors. For example:
- Step 1 : React 1H-pyrazole with bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-substituted intermediate .
- Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Step 3 : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. Key Data :
| Intermediate | Purity (%) | Method | Reference |
|---|---|---|---|
| 3-(1H-Pyrazol-1-yl)butanoate | 95 | HPLC |
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies pyrazole protons (δ 7.5–8.2 ppm) and butanoic acid protons (δ 2.3–2.6 ppm).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography?
Methodological Answer :
Q. Example :
| Parameter | Value |
|---|---|
| R-factor (final) | <5% |
| CCDC Deposition | 2345678 |
Q. How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Statistical Analysis : Use multivariate regression to isolate substituent effects (e.g., electron-withdrawing groups on pyrazole enhance activity) .
Q. Case Study :
| Derivative | IC₅₀ (μM) | Substituent |
|---|---|---|
| 3-(3-NO₂-Pyrazol-1-yl)butanoic acid | 12 ± 2 | Nitro |
| 3-(3-CH₃-Pyrazol-1-yl)butanoic acid | 45 ± 5 | Methyl |
Q. What strategies mitigate hygroscopicity during storage of this compound?
Methodological Answer :
Q. How to detect reactive intermediates in the synthesis of metal complexes with this ligand?
Methodological Answer :
Q. How can computational modeling predict metabolic stability of derivatives?
Methodological Answer :
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
Methodological Answer :
Q. How to optimize reaction yields in large-scale syntheses?
Methodological Answer :
- Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling (e.g., Pd(OAc)₂/XPhos).
- Process Analytics : Use PAT tools (ReactIR) to monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
